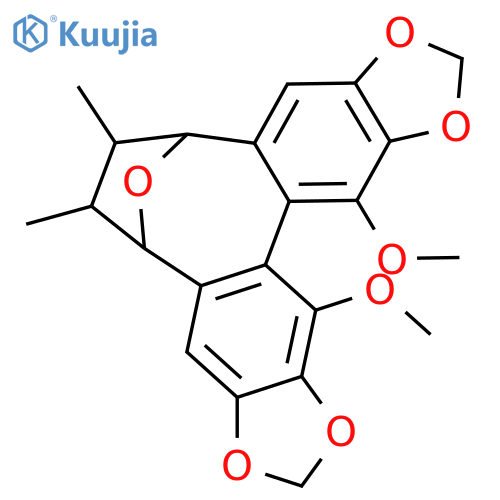Cas no 81345-36-0 (Schisandrin C epoxide)

Schisandrin C epoxide structure
商品名:Schisandrin C epoxide
Schisandrin C epoxide 化学的及び物理的性質
名前と識別子
-
- Schisandrin C epoxide
- (5R,6R,7S,8S,13aS)-5,6,7,8-Tetrahydro-13,14-dimethoxy-6,7-dimethyl-5,8-epoxycycloocta[1,2-f:3,4-f']bis[1,3]benzodioxole
- (5R,6R,7S,8S,13aS)-5,6,7,8-Tetrahydro-13,14-dimethoxy-6,7-dimethyl-5,8-epoxycycloocta[1,2-f:3,4-f′]bis[1,3]benzodioxole (ACI)
- 81345-36-0
- AKOS040762309
- CS-0159023
- kadsuralignanF
- FS-8020
- 1450982-34-9
- HY-N9233
- (1S,20R,21R,22S)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
- (1R,20S,21S,22R)-9,12-dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.0(2),(1)?.0?,?.0(1)(1),(1)?.0(1)(3),(1)?]tricosa-2(10),3,8,11(19),12,17-hexaene
- (1R,20S,21S,22R)-9,12-Dimethoxy-21,22-dimethyl-5,7,14,16,23-pentaoxahexacyclo[18.2.1.02,10.04,8.011,19.013,17]tricosa-2,4(8),9,11,13(17),18-hexaene
- DA-67482
-
- インチ: 1S/C22H22O7/c1-9-10(2)18-12-6-14-20(28-8-26-14)22(24-4)16(12)15-11(17(9)29-18)5-13-19(21(15)23-3)27-7-25-13/h5-6,9-10,17-18H,7-8H2,1-4H3
- InChIKey: CYJVZLGKOMMOJB-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C2C3C(C4C(C)C(C)C(C=2C=C2C=1OCO2)O4)=CC1=C(OCO1)C=3OC
計算された属性
- せいみつぶんしりょう: 398.13655304g/mol
- どういたいしつりょう: 398.13655304g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 29
- 回転可能化学結合数: 2
- 複雑さ: 578
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 4
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
じっけんとくせい
- 色と性状: Cryst.
- 密度みつど: 1.320±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: Insuluble (1.3E-4 g/L) (25 ºC),
Schisandrin C epoxide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN4958-5 mg |
Schisandrin C epoxide |
81345-36-0 | 98% | 5mg |
¥ 4,750 | 2023-07-10 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S59810-5mg |
Schisandrin C epoxide |
81345-36-0 | 5mg |
¥3628.0 | 2021-09-07 | ||
| TargetMol Chemicals | TN4958-5mg |
Schisandrin C epoxide |
81345-36-0 | 5mg |
¥ 4750 | 2024-07-19 | ||
| TargetMol Chemicals | TN4958-1 mL * 10 mM (in DMSO) |
Schisandrin C epoxide |
81345-36-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4850 | 2023-09-15 | |
| TargetMol Chemicals | TN4958-1 ml * 10 mm |
Schisandrin C epoxide |
81345-36-0 | 1 ml * 10 mm |
¥ 4850 | 2024-07-19 |
Schisandrin C epoxide 関連文献
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
-
Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
81345-36-0 (Schisandrin C epoxide) 関連製品
- 99094-20-9(4,4'-(1,2-Diphenyl-1,2-ethenediyl)dianiline)
- 926032-04-4(N-(4-ethyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-3,4-dimethoxybenzene-1-sulfonamide)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)
- 249916-07-2(Borreriagenin)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
